(3S,5R)-5-Fluoropiperidin-3-ol
Description
(3S,5R)-5-Fluoropiperidin-3-ol is a fluorinated piperidine derivative characterized by a hydroxyl group at the 3-position and a fluorine atom at the 5-position of the six-membered piperidine ring. Its molecular formula is C₅H₁₀FNO, with a molecular weight of 131.14 g/mol. The compound’s stereochemistry and fluorine substitution confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . These attributes make it a valuable scaffold in medicinal chemistry, particularly for targeting enzymes and receptors sensitive to fluorine-mediated interactions .
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(3S,5R)-5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
NEKACQUHAHXIIL-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@@H](CNC[C@@H]1F)O |
Canonical SMILES |
C1C(CNCC1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-Fluoropiperidin-3-ol typically involves the introduction of a fluorine atom into the piperidine ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable base. The reaction conditions often require careful control of temperature and solvent to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of (3S,5R)-5-Fluoropiperidin-3-ol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-Fluoropiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-3-one derivatives, while substitution reactions can produce a variety of fluorinated or non-fluorinated piperidine derivatives .
Scientific Research Applications
(3S,5R)-5-Fluoropiperidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3S,5R)-5-Fluoropiperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Stereochemical Variants
Key Insight : The (3S,5R) configuration optimizes spatial orientation for hydrogen bonding (via the hydroxyl group) and hydrophobic interactions (via fluorine), which are critical for receptor binding .
Substituent Group Variations
| Compound Name | Molecular Formula | Substituent Group | Impact on Properties |
|---|---|---|---|
| (3R,5S)-5-(Trifluoromethyl)piperidin-3-ol | C₆H₁₀F₃NO | CF₃ at 5-position | Trifluoromethyl group enhances lipophilicity (logP = 1.8) and metabolic stability compared to mono-fluorinated analogs . |
| (3S,5R)-5-Methoxypiperidin-3-ol | C₆H₁₃NO₂ | OCH₃ at 5-position | Methoxy group increases solubility but reduces CNS penetration due to higher polarity . |
| 5-Methylpiperidin-3-one | C₆H₁₁NO | Ketone at 3-position | Absence of hydroxyl group eliminates hydrogen-bonding capacity, reducing affinity for polar targets . |
Key Insight : Fluorine’s electronegativity and small atomic radius balance lipophilicity and polarity, making (3S,5R)-5-Fluoropiperidin-3-ol more versatile in crossing biological membranes than bulkier substituents like CF₃ .
Functional Group Modifications
| Compound Name | Molecular Formula | Functional Group | Biological Relevance |
|---|---|---|---|
| (S)-5,5-Difluoro-piperidin-3-ol | C₅H₉F₂NO | Two F atoms at 5-position | Increased metabolic stability (t₁/₂ = 8.2 hrs) but reduced solubility (logS = -2.1) compared to mono-fluorinated analogs . |
| (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol | C₆H₁₁NO₂ | Hydroxymethyl on pyrrolidine | Pyrrolidine’s smaller ring size alters conformational flexibility, affecting binding to rigid enzyme pockets . |
| 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol | C₈H₉FNO₂ | Pyridine core | Aromatic ring introduces π-π stacking potential but reduces basicity (pKa = 4.9) compared to piperidine . |
Key Insight : The piperidine ring in (3S,5R)-5-Fluoropiperidin-3-ol provides a optimal balance of rigidity and flexibility for interacting with both hydrophobic and hydrophilic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
